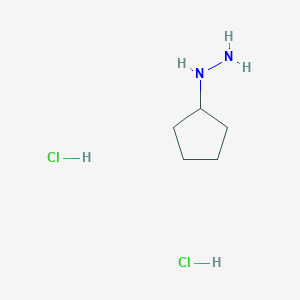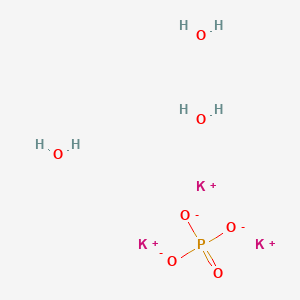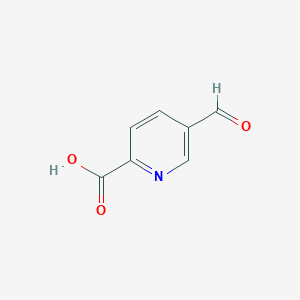
5-Formylpyridine-2-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of FPyC can be represented by the InChI code: 1S/C7H5NO3/c9-4-5-1-2-6 (7 (10)11)8-3-5/h1-4H, (H,10,11) . This indicates that the compound has a pyridine ring with a formyl group and a carboxylic acid group attached to it.Physical And Chemical Properties Analysis
FPyC is a yellowish-white crystalline powder that has a melting point of 142-144°C. It is soluble in water, ethanol, and dimethylformamide but insoluble in ether and chloroform. FPyC has a pKa value of 2.57 and 4.63, indicating that it behaves as a weak acid. The UV-Vis spectrum of FPyC exhibits absorption peaks at 223 nm and 277 nm, while its infrared spectrum shows typical stretching and bending vibrations of the pyridine, formyl, and carboxylic acid groups.Aplicaciones Científicas De Investigación
Antineoplastic Agent Exploration
5-Formylpyridine-2-carboxylic acid derivatives, specifically 5-hydroxy-2-formylpyridine thiosemicarbazone, have been explored as antineoplastic agents. Clinical studies have shown its potential in treating acute leukemia, although its effectiveness is limited by gastrointestinal toxicity and myelosuppressive effects (Deconti et al., 1972). Furthermore, another study confirms its high activity against leukemia and various carcinomas, but its administration is limited by poor oral or subcutaneous effectiveness (Blanz & French, 1968).
Electrocatalytic Carboxylation
A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, showcasing potential in efficient and environmentally friendly chemical synthesis (Feng et al., 2010).
Bioconversion in Microbiology
In microbiology, 5-Formylpyridine-2-carboxylic acid derivatives have been used as building blocks for synthesizing new antituberculous agents. A study demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., indicating its utility in developing new therapeutic agents (Wieser et al., 1997).
Ligand Synthesis for Lanthanide Complexation
The compound has been used in the synthesis of ligands for lanthanide(III) cations complexation, illustrating its role in the development of new materials with potential applications in various fields including catalysis and materials science (Charbonnière et al., 2001).
Solid-State Chemistry
Research in solid-state chemistry has utilized derivatives of 5-Formylpyridine-2-carboxylic acid for studying crystal structures and molecular interactions, contributing to the understanding of material properties and molecular assembly processes (Montis & Hursthouse, 2012).
Synthesis of Biologically Active Derivatives
The synthesis and evaluation of biologically active derivatives of 5-Formylpyridine-2-carboxylic acid have been explored, specifically in the context of antifungal and antibacterial activities, highlighting its potential in drug discovery (Jemmezi et al., 2014).
Insulin-Mimetic Activities
Metal complexes of 3-hydroxypyridine-2-carboxylic acid, a related compound, have been synthesized and shown to exhibit insulin-mimetic activities, suggesting potential applications in diabetes treatment (Nakai et al., 2005).
Enzyme Inhibition Studies
Inhibitory effects of 5-Formylpyridine-2-carboxylic acid derivatives on enzymes like prolyl hydroxylase have been documented, which are valuable for understanding enzyme mechanisms and developing new therapeutic agents (Hales & Beattie, 1993).
Safety And Hazards
The safety information for 5-Formylpyridine-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-formylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWKIVJXHRLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593895 | |
| Record name | 5-Formylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylpyridine-2-carboxylic acid | |
CAS RN |
53574-58-6 | |
| Record name | 5-Formyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53574-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



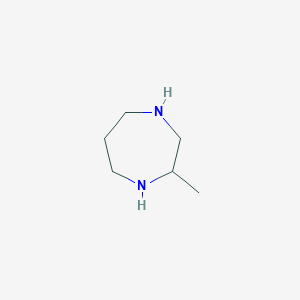

![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)
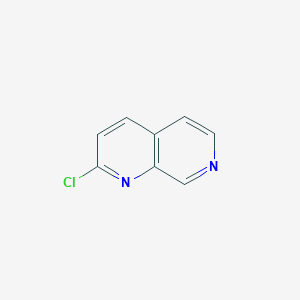
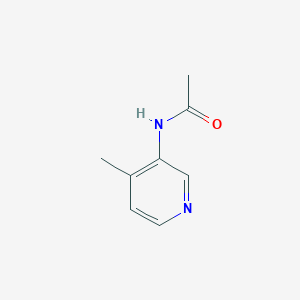
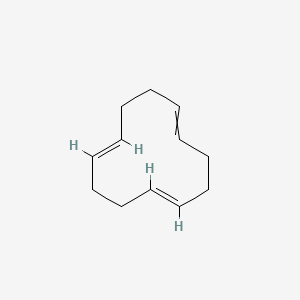
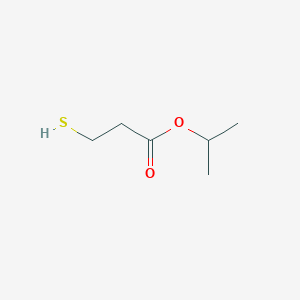
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

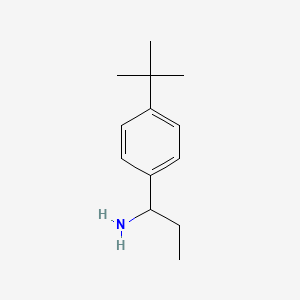

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
